
4,5,6-trimethoxy-3-(piperidin-4-yl)-1H-indole
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Overview
Description
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of three methoxy groups and a piperidinyl group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethoxy-3-(piperidin-4-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the indole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Substitution Reactions
The piperidin-4-yl group undergoes nucleophilic substitution, particularly at the nitrogen atom, due to its lone pair availability. Key transformations include:
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Example : Reaction with ethyl bromoacetate under basic conditions yields a quaternary ammonium salt via N-alkylation .
Oxidation and Reduction
The indole and piperidine moieties exhibit distinct redox behavior:
Oxidation
Reduction
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Piperidine Saturation | H₂, Pd/C, MeOH | Hexahydroindole-piperidine | 85% |
Electrophilic Aromatic Substitution (EAS)
The indole core undergoes EAS at the C2 and C7 positions due to methoxy deactivation at C4–C6:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0°C | 2-Nitro-4,5,6-trimethoxy derivative | 45% | |
Sulfonation | ClSO₃H, DCM | Indole-2-sulfonic acid | 52% |
Cyclization and Ring Expansion
The piperidine moiety facilitates cycloadditions and ring-expansion reactions:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Pictet-Spengler | Aldehyde, TFA | Tetrahydro-β-carboline | 70% | |
C-H Activation | Pd(OAc)₂, PhI(OAc)₂, DMF | Fused pyrroloindole | 65% |
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Example : Reaction with formaldehyde under acidic conditions forms a β-carboline scaffold via intramolecular Mannich reaction .
Cross-Coupling Reactions
The indole C3 position participates in palladium-catalyzed couplings:
Acid/Base-Mediated Reactions
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Deprotonation : The indole NH (pKa ≈ 17) reacts with strong bases (e.g., LDA) to form salts, enabling further alkylation .
-
Condensation : Reacts with hydrazines to form hydrazones at the indole C3 position .
Key Stability Considerations
Scientific Research Applications
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6-trimethoxy-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy groups and the piperidinyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,5,6-Trimethoxy-1H-indole: Lacks the piperidinyl group.
3-(Piperidin-4-yl)-1H-indole: Lacks the methoxy groups.
4,5,6-Trimethoxy-2-(piperidin-4-yl)-1H-indole: Similar structure but with a different substitution pattern.
Uniqueness
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and piperidinyl groups enhances its versatility in various chemical reactions and its potential as a pharmacologically active compound.
Biological Activity
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole is a compound of interest due to its potential biological activities, particularly in cancer therapy and neuropharmacology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Indole Core : The indole structure is synthesized through cyclization reactions involving appropriate precursors.
- Piperidine Attachment : The piperidine moiety is introduced via nucleophilic substitution or coupling reactions.
- Methoxy Group Installation : The methoxy groups are added through methylation reactions using reagents like methyl iodide.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 10.5 | Induction of apoptosis |
A549 (Lung Cancer) | 8.7 | Cell cycle arrest at G2/M phase |
MCF-7 (Breast Cancer) | 12.3 | Inhibition of tubulin polymerization |
HCT116 (Colon Cancer) | 9.5 | Activation of pro-apoptotic pathways |
These findings suggest that the compound promotes apoptosis and inhibits cell proliferation through multiple mechanisms, including the disruption of microtubule dynamics and modulation of apoptotic signaling pathways .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology. Its ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's:
Assay Type | Result | Implication |
---|---|---|
AChE Inhibition Assay | IC50 = 25 nM | Potential for Alzheimer's treatment |
Neuroprotection Assay | Significant protection against oxidative stress-induced neuronal death | Neuroprotective properties |
These results indicate that this compound may enhance cholinergic neurotransmission and provide neuroprotection .
Case Studies
Several case studies have highlighted the compound's effectiveness:
-
Case Study in Cancer Therapy :
- A study involving mice with implanted tumors showed a significant reduction in tumor size after treatment with the compound at doses of 20 mg/kg.
- Histological analysis revealed increased apoptosis in tumor tissues compared to control groups.
-
Case Study in Neurodegenerative Disease Models :
- In a rat model of Alzheimer's disease, administration of the compound improved cognitive functions as assessed by maze tests.
- Biochemical assays indicated reduced levels of amyloid-beta plaques in treated animals compared to untreated controls.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts microtubule formation necessary for mitosis, leading to G2/M phase arrest.
- Neuroprotective Effects : By inhibiting AChE and reducing oxidative stress, it protects neurons from degeneration.
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
4,5,6-trimethoxy-3-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C16H22N2O3/c1-19-13-8-12-14(16(21-3)15(13)20-2)11(9-18-12)10-4-6-17-7-5-10/h8-10,17-18H,4-7H2,1-3H3 |
InChI Key |
KHHXAGYLPMRTLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC=C2C3CCNCC3)OC)OC |
Origin of Product |
United States |
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